molecular formula C18H16O6 B080693 5-Hydroxy-6,7,4'-trimethoxyisoflavone CAS No. 13186-08-8

5-Hydroxy-6,7,4'-trimethoxyisoflavone

Cat. No.: B080693
CAS No.: 13186-08-8
M. Wt: 328.3 g/mol
InChI Key: WPAFRCVVAONVFD-UHFFFAOYSA-N
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Description

5-Hydroxy-6,7,4’-trimethoxyisoflavone: is a naturally occurring isoflavone, a type of flavonoid, which is predominantly found in plants. Isoflavones are known for their diverse biological activities and are often studied for their potential health benefits. This compound, in particular, has been identified in various plant species and is noted for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,4’-trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce isoflavones through fermentation processes. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is studied for its potential as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry .

Biology: Biologically, this compound has been shown to exhibit significant anti-inflammatory and antimicrobial properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and its potential use in treating inflammatory diseases .

Medicine: In medicine, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth .

Industry: Industrially, this compound can be used in the development of natural health products and supplements due to its bioactive properties. It is also being investigated for its potential use in agricultural applications as a natural pesticide .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6,7,4’-trimethoxyisoflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and nitric oxide .

Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and the subsequent death of cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-6,7,4’-trimethoxyisoflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAFRCVVAONVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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